molecular formula C11H10N2O3 B7517760 6-acetamido-1H-indole-4-carboxylic acid

6-acetamido-1H-indole-4-carboxylic acid

Cat. No. B7517760
M. Wt: 218.21 g/mol
InChI Key: NSTCPKWUZRYVJS-UHFFFAOYSA-N
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Description

6-acetamido-1H-indole-4-carboxylic acid (AIc) is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. AIc is a derivative of indole, a naturally occurring compound found in plants and animals.

Mechanism of Action

The mechanism of action of 6-acetamido-1H-indole-4-carboxylic acid varies depending on its application. In medicinal chemistry, 6-acetamido-1H-indole-4-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 6-acetamido-1H-indole-4-carboxylic acid has also been shown to have anti-inflammatory and antibacterial effects.
In biochemistry, 6-acetamido-1H-indole-4-carboxylic acid inhibits enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. 6-acetamido-1H-indole-4-carboxylic acid has also been shown to act as a chelating agent, binding to metal ions and preventing their interaction with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-acetamido-1H-indole-4-carboxylic acid vary depending on its application. In medicinal chemistry, 6-acetamido-1H-indole-4-carboxylic acid has been shown to have cytotoxic effects on cancer cells and anti-inflammatory effects in animal models. 6-acetamido-1H-indole-4-carboxylic acid has also been shown to have antibacterial effects against certain strains of bacteria.
In biochemistry, 6-acetamido-1H-indole-4-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase and β-lactamase, which are enzymes involved in various physiological processes. 6-acetamido-1H-indole-4-carboxylic acid has also been shown to have antioxidant effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

6-acetamido-1H-indole-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 6-acetamido-1H-indole-4-carboxylic acid is also relatively inexpensive compared to other compounds used in scientific research.
However, 6-acetamido-1H-indole-4-carboxylic acid also has limitations for lab experiments, including its limited solubility in certain solvents and its potential for metal ion contamination. These limitations can affect the accuracy and reproducibility of experimental results.

Future Directions

There are several future directions for the study of 6-acetamido-1H-indole-4-carboxylic acid. In medicinal chemistry, 6-acetamido-1H-indole-4-carboxylic acid could be further studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. 6-acetamido-1H-indole-4-carboxylic acid could also be studied for its potential use in drug delivery systems.
In biochemistry, 6-acetamido-1H-indole-4-carboxylic acid could be further studied for its ability to inhibit enzymes and act as a chelating agent. 6-acetamido-1H-indole-4-carboxylic acid could also be studied for its potential use as a fluorescent probe.
In material science, 6-acetamido-1H-indole-4-carboxylic acid could be further studied for its potential use as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular polymers.
Conclusion
In conclusion, 6-acetamido-1H-indole-4-carboxylic acid is a heterocyclic compound that has potential applications in various fields. 6-acetamido-1H-indole-4-carboxylic acid can be synthesized through various methods and has been studied for its potential use in medicinal chemistry, biochemistry, and material science. The mechanism of action of 6-acetamido-1H-indole-4-carboxylic acid varies depending on its application, and 6-acetamido-1H-indole-4-carboxylic acid has several advantages and limitations for lab experiments. There are several future directions for the study of 6-acetamido-1H-indole-4-carboxylic acid, making it an interesting compound for scientific research.

Synthesis Methods

6-acetamido-1H-indole-4-carboxylic acid can be synthesized through various methods, including the reaction of indole-4-carboxylic acid with acetic anhydride and acetic acid, or the reaction of indole-4-carboxylic acid with acetyl chloride and pyridine. The yield of 6-acetamido-1H-indole-4-carboxylic acid can be increased by using a catalyst such as triethylamine. The synthesis of 6-acetamido-1H-indole-4-carboxylic acid is a relatively simple process, making it an attractive compound for scientific research.

Scientific Research Applications

6-acetamido-1H-indole-4-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 6-acetamido-1H-indole-4-carboxylic acid has been studied as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. 6-acetamido-1H-indole-4-carboxylic acid has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
In biochemistry, 6-acetamido-1H-indole-4-carboxylic acid has been studied for its ability to inhibit enzymes such as carbonic anhydrase and β-lactamase. 6-acetamido-1H-indole-4-carboxylic acid has also been studied for its potential use as a fluorescent probe due to its ability to emit fluorescence when bound to certain metal ions.
In material science, 6-acetamido-1H-indole-4-carboxylic acid has been studied for its potential use as a building block for the synthesis of novel materials such as metal-organic frameworks and supramolecular polymers.

properties

IUPAC Name

6-acetamido-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)13-7-4-9(11(15)16)8-2-3-12-10(8)5-7/h2-5,12H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTCPKWUZRYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C2C=CNC2=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-acetamido-1H-indole-4-carboxylic acid

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